molecular formula C6H5NO3S2 B1473054 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 1710195-44-0

1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B1473054
CAS No.: 1710195-44-0
M. Wt: 203.2 g/mol
InChI Key: HUMUTPNXWODXDQ-UHFFFAOYSA-N
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Description

1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C6H5NO3S2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can alter gene expression profiles, resulting in changes in the production of various proteins and enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, affecting their activity and function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound can result in adaptive changes in cells, such as alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing metabolic activity or reducing inflammation. At high doses, it can exhibit toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, the compound can inhibit enzymes involved in the synthesis of certain metabolites, leading to changes in metabolite levels and metabolic flux. These interactions can have significant effects on overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cells, it can accumulate in specific compartments or organelles, where it exerts its effects. The localization and accumulation of the compound can influence its efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall efficacy .

Properties

IUPAC Name

2,2-dioxo-1H-thieno[3,2-c]thiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3S2/c8-5-3-12(9,10)7-4-1-2-11-6(4)5/h1-2,7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMUTPNXWODXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C=CS2)NS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Reactant of Route 2
1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Reactant of Route 3
1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Reactant of Route 4
1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Reactant of Route 5
1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Reactant of Route 6
1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Customer
Q & A

Q1: What is the significance of 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide in the context of the research article?

A1: The article explores the synthesis of a novel heterocyclic ring system, 2,3-dihydro-6-methyl-2-phenyl-4H,6H-pyrano[3,2-c][2,1]benzothiazin-4-one 5,5-dioxide. The compound this compound serves as a starting material for synthesizing additional examples of this novel heterocycle. [] This highlights the compound's utility in exploring new chemical spaces and potentially discovering new bioactive molecules.

Q2: Are there any details provided regarding the specific reaction conditions used with this compound to synthesize the novel heterocycle?

A2: While the article mentions the use of this compound for synthesizing additional examples of the novel heterocycle, it doesn't delve into the specific reaction conditions or detailed synthetic procedures employed. [] Further investigation would be needed to uncover those details.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.